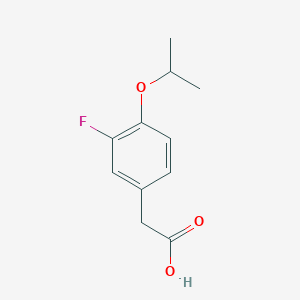

2-(3-Fluoro-4-isopropoxyphenyl)acetic acid

説明

2-(3-Fluoro-4-isopropoxyphenyl)acetic acid is a fluorinated phenylacetic acid derivative characterized by a fluorine atom at the 3-position and an isopropoxy group at the 4-position of the benzene ring. This compound belongs to a broader class of arylacetic acids, which are pivotal in medicinal chemistry due to their anti-inflammatory, analgesic, and antipyretic properties.

特性

IUPAC Name |

2-(3-fluoro-4-propan-2-yloxyphenyl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13FO3/c1-7(2)15-10-4-3-8(5-9(10)12)6-11(13)14/h3-5,7H,6H2,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHSAGIXCYRMWHO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=C(C=C1)CC(=O)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13FO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Fluoro-4-isopropoxyphenyl)acetic acid typically involves the following steps:

Starting Material: The synthesis begins with commercially available 3-fluoro-4-isopropoxybenzene.

Halogenation: The benzene ring is halogenated using a suitable halogenating agent, such as bromine or chlorine, to introduce a halogen atom at the ortho position relative to the isopropoxy group.

Grignard Reaction: The halogenated intermediate undergoes a Grignard reaction with ethyl magnesium bromide to form the corresponding phenyl magnesium bromide.

Carboxylation: The phenyl magnesium bromide is then carboxylated using carbon dioxide to yield the desired this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions, such as:

Catalysts: Use of catalysts to enhance reaction rates and yields.

Temperature Control: Maintaining specific temperatures to ensure optimal reaction conditions.

Purification: Employing techniques like recrystallization or chromatography to purify the final product.

化学反応の分析

Types of Reactions

2-(3-Fluoro-4-isopropoxyphenyl)acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxyl group to an alcohol.

Substitution: The fluorine atom on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

Oxidation: Produces ketones or aldehydes.

Reduction: Yields alcohols.

Substitution: Results in the formation of various substituted derivatives.

科学的研究の応用

2-(3-Fluoro-4-isopropoxyphenyl)acetic acid has several scientific research applications:

Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds.

Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.

Biological Studies: It is used in studies to understand the biological activity of fluorinated aromatic compounds.

作用機序

The mechanism of action of 2-(3-Fluoro-4-isopropoxyphenyl)acetic acid involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects.

類似化合物との比較

Substituent Effects on Molecular Geometry and Crystallinity

The crystal structures of closely related compounds, such as 2-(3-Bromo-4-methoxyphenyl)acetic acid , reveal critical insights into substituent-driven conformational changes:

- Bromo-Methoxy Analogs : The bromine atom (electron-withdrawing) and methoxy group (electron-donating) induce a 78.15° tilt in the acetic acid group relative to the benzene ring. The C–C–C bond angles (118.2°–121.5°) reflect electronic redistribution caused by bromine .

- The bulkier isopropoxy group (vs. methoxy) may increase steric effects, influencing packing efficiency in crystals .

Hydrogen Bonding :

Physicochemical Properties

- Fluorine’s electronegativity may counterbalance this by polarizing the aromatic ring .

- Melting Points : Brominated analogs exhibit higher melting points (~150–160°C) due to strong halogen bonding and dense crystal packing. Fluorinated derivatives typically have lower melting points (~100–120°C) owing to weaker intermolecular forces .

生物活性

2-(3-Fluoro-4-isopropoxyphenyl)acetic acid is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This compound belongs to a class of phenylacetic acids, which are known for their diverse biological effects. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, antiproliferative effects, and relevant case studies.

Chemical Structure

The structural formula of this compound can be represented as follows:

Here, the compound features a fluorine atom and an isopropoxy group attached to a phenyl ring, which may influence its biological properties.

The biological activity of this compound is primarily attributed to its interaction with cellular pathways involved in proliferation and apoptosis. Research indicates that compounds with similar structures often exert their effects through:

- Inhibition of cell proliferation: Many analogs demonstrate potent antiproliferative activity against various cancer cell lines.

- Induction of apoptosis: The compound may trigger apoptotic pathways, leading to programmed cell death in malignant cells.

Antiproliferative Activity

Recent studies have evaluated the antiproliferative effects of this compound against several cancer cell lines. The following table summarizes key findings:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast Cancer) | 0.075 | Induces apoptosis via caspase activation |

| Hs578T (Triple-Negative Breast Cancer) | 0.033 | Cell cycle arrest at G1 phase |

| MDA-MB-231 (Breast Cancer) | 0.620 | Inhibition of proliferation |

These results indicate that the compound exhibits significant potency, particularly in breast cancer cell lines, suggesting its potential as an anticancer agent.

Case Studies

- Study on MCF-7 Cells : A study published in MDPI highlighted the effectiveness of this compound in reducing cell viability in MCF-7 cells by over 60% at concentrations as low as 1 µM. The study also demonstrated that the compound activates caspase-3, a key executor in the apoptotic pathway .

- In Vivo Studies : Preliminary in vivo studies have suggested that this compound may reduce tumor growth in xenograft models. The mechanism appears to involve both direct cytotoxic effects on tumor cells and modulation of tumor microenvironment factors .

- Comparative Analysis : In comparison with standard chemotherapeutics like doxorubicin, this compound showed lower toxicity to non-cancerous cells while maintaining efficacy against cancerous cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。